molecular formula C25H24N2O2S B2944751 N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE CAS No. 899356-18-4

N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE

Cat. No.: B2944751
CAS No.: 899356-18-4
M. Wt: 416.54
InChI Key: JSXAEFHNNLCFPR-UHFFFAOYSA-N
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Description

N-Benzyl-3-(4-ethylbenzenesulfonyl)-6-methylquinolin-4-amine is a synthetic quinoline derivative characterized by a polycyclic aromatic framework with strategically positioned functional groups. Its molecular formula is C₂₃H₂₃N₃O₂S, with a molar mass of approximately 405.5 g/mol. The quinoline core is substituted at position 3 with a 4-ethylbenzenesulfonyl group, at position 4 with a benzylamine moiety, and at position 6 with a methyl group.

Properties

IUPAC Name

N-benzyl-3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-3-19-10-12-21(13-11-19)30(28,29)24-17-26-23-14-9-18(2)15-22(23)25(24)27-16-20-7-5-4-6-8-20/h4-15,17H,3,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXAEFHNNLCFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE typically involves multiple steps. One common method includes the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like chloroform or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more hydrogenated forms of the compound.

Scientific Research Applications

N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Target Compound:

  • Position 4 : Benzylamine (basic amine, may facilitate protonation at physiological pH).
  • Position 6 : Methyl group (modest steric bulk, electron-donating effect).

Compared Compound (CAS 338748-31-5) :

  • Position 4: 4-Chlorobenzylamino (chlorine introduces halogen-bonding capability and lipophilicity).
  • Position 6 : Trifluoromethyl (strong electron-withdrawing group, enhances metabolic stability).

Physicochemical Properties

Property This compound ETHYL 4-[(4-CHLOROBENZYL)AMINO]-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLATE
Molecular Formula C₂₃H₂₃N₃O₂S C₂₀H₁₆ClF₃N₂O₂
Molar Mass (g/mol) 405.5 408.8
Key Substituents Sulfonamide, benzylamine, methyl Ester, trifluoromethyl, chlorobenzylamine
Aqueous Solubility Moderate (sulfonyl enhances polarity) Likely lower (CF₃ and ester reduce hydrophilicity)
Electron Effects Mixed (electron-donating methyl, electron-withdrawing sulfonyl) Strongly electron-withdrawing (CF₃, ester)

Implications for Bioactivity

  • Sulfonamide vs. Ester : The sulfonamide group in the target compound may improve binding to polar enzyme active sites (e.g., kinases or proteases) compared to the ester in the compared compound, which is prone to hydrolysis .
  • Chlorobenzyl vs.
  • Trifluoromethyl vs. Methyl : The CF₃ group in the compared compound enhances metabolic stability and electron withdrawal, which could improve pharmacokinetics but reduce solubility.

Biological Activity

N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE is a synthetic compound that belongs to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C23H25N2O2SC_{23}H_{25}N_{2}O_{2}S. The structure consists of:

  • Quinoline Core : A bicyclic aromatic system that contributes to the compound's biological activity.
  • Benzyl Group : Enhances lipophilicity, potentially affecting absorption and distribution.
  • Sulfonyl Group : Influences solubility and stability.
  • Ethylbenzene Substituent : May enhance interactions with biological targets.
PropertyValue
Molecular Weight395.52 g/mol
SolubilityNot available
LogPEstimated around 5.5

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Research indicates that compounds in the quinoline class can act as inhibitors for several enzymes, including carbonic anhydrases (hCA) and kinases.

Inhibition Studies

Recent studies have shown that derivatives of sulfonamide compounds exhibit significant inhibition against human carbonic anhydrase isozymes. For instance, compounds with similar structural features demonstrated low nanomolar inhibitory constants, indicating high potency against these enzymes .

Case Study: In Vitro Activity

A study focused on the synthesis and biological evaluation of quinoline derivatives found that certain modifications to the sulfonyl group significantly enhanced their inhibitory activity against tumor-associated isozymes of hCA. The derivatives were tested in vitro, showing promising results in inhibiting enzyme activity at low concentrations .

Table 2: Inhibition Potency of Related Compounds

Compound NameIsozyme TargetInhibition Constant (nM)
N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINEhCA XII7.5
N-BENZYL-3-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINEhCA IX9.6

Potential Therapeutic Uses

Given its structural characteristics and biological activity, this compound may have potential applications in treating conditions associated with dysregulated carbonic anhydrase activity, such as:

  • Glaucoma : By inhibiting carbonic anhydrase, it may reduce intraocular pressure.
  • Cancer Therapy : Targeting tumor-associated isoforms could lead to novel cancer treatments.

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